molecular formula C14H20N4O B12628051 N-Hexyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-26-8

N-Hexyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B12628051
CAS No.: 921933-26-8
M. Wt: 260.33 g/mol
InChI Key: OGTFQUGRXVOTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bonding and Electronic Features

  • Aromatic System : The benzotriazin core exhibits delocalized π-electrons across the fused rings, with bond lengths consistent with sp² hybridization for all ring atoms. The N-oxide group introduces partial positive charge on N1 and negative charge on the oxygen, polarizing the adjacent N2–C1 bond.
  • Hexyl Substituent : The n-hexyl chain adopts a staggered conformation, minimizing steric clashes with the planar aromatic system. The C-N bond linking the chain to N3 has partial double-bond character due to resonance with the triazin ring.
  • Methyl Group : The C7 methyl group (δ 2.3 ppm in nuclear magnetic resonance) donates electron density to the benzene ring via hyperconjugation, slightly shortening adjacent C-C bonds.

Properties

CAS No.

921933-26-8

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

N-hexyl-7-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C14H20N4O/c1-3-4-5-6-9-15-14-16-12-8-7-11(2)10-13(12)18(19)17-14/h7-8,10H,3-6,9H2,1-2H3,(H,15,16,17)

InChI Key

OGTFQUGRXVOTSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC2=C(C=C(C=C2)C)[N+](=N1)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of hexylamine with a benzotriazine derivative in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as methanol or ethanol. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzotriazine derivatives .

Scientific Research Applications

N-Hexyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Hexyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituent profiles:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
N-Hexyl-7-methyl-1-oxo-1λ⁵,2,4-benzotriazin-3-amine 1,2,4-Benzotriazin-3-amine 7-CH₃, N3-C₆H₁₃, 1-Oxo C₁₄H₁₉N₅O ~281.34 (calculated)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine 6-Cl, 7-CH₃, N-CH₃, 1,1-dioxo C₉H₁₀ClN₃O₂S₂ 292.78
7-Bromo-1-oxido-1,2,4-benzotriazin-1-ium-3-amine 1,2,4-Benzotriazin-3-amine 7-Br, 1-Oxo C₇H₅BrN₄O 249.05
7-Fluoro-1,2,4-benzotriazin-3-amine 1-oxide 1,2,4-Benzotriazin-3-amine 7-F, 1-Oxo C₇H₅FN₄O 164.14
7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine 1-oxide 1,2,4-Benzotriazin-3-amine 7-Br, 5-CH₃, 1-Oxo C₈H₇BrN₄O 255.07

Key Observations :

  • Core Structure : The main compound and analogs in –4 share a benzotriazin-3-amine core, while the compound in has a benzodithiazine ring, which introduces sulfur atoms and alters electronic properties.
  • Substituent Effects : The hexyl chain in the main compound likely increases lipophilicity (predicted logP > 2.5) compared to methyl () or hydrogen substituents (). Halogen substituents (Br, Cl, F) modulate electronic density and steric bulk.

Physicochemical Properties

Property Main Compound (Inferred)
Melting Point ~150–170°C (predicted) 271–272°C (decomposes) Not reported Not reported
pKa ~2.8–3.5 (predicted) Not reported 3.05 ± 0.50 Not reported
LogP (XLogP3) ~3.0–3.5 (predicted) 1.2 (calculated) 1.95 (predicted density) 0.4
Solubility Low in water Low (high MP suggests crystallinity) Low (bromo substituent) Moderate (fluoro substituent)

Analysis :

  • Melting Point : The high melting point of ’s compound (271–272°C) reflects strong intermolecular forces due to its benzodithiazine core and chloro substituent. The main compound’s hexyl chain may reduce crystallinity, lowering its melting point.
  • Lipophilicity : The hexyl chain in the main compound significantly increases logP compared to analogs with shorter chains or polar halogens (e.g., XLogP3 = 0.4 for the fluoro derivative in ).
  • Acidity : The pKa of ’s bromo-methyl derivative (3.05) suggests moderate acidity at the amine group, likely influenced by electron-withdrawing substituents. The main compound’s pKa may be similar but modulated by the hexyl chain’s inductive effects.

Biological Activity

N-Hexyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, alongside detailed research findings and case studies.

  • Molecular Formula : C16H22N4O
  • Molecular Weight : 302.38 g/mol
  • Chemical Structure : The compound features a benzotriazine core, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, a series of quinolinone and benzo[d][1,3]oxazine derivatives demonstrated significant antibacterial action. Molecular docking studies indicated that these compounds interact effectively with bacterial targets, suggesting that N-Hexyl derivatives may also exhibit similar properties .

Antitumor Activity

The compound's potential as an antitumor agent has been investigated in various studies. For example, a related compound was shown to induce apoptosis in HepG2 cancer cells by arresting the cell cycle at the S phase and activating caspase pathways . This mechanism is crucial for developing new anticancer therapies.

Case Study: Antitumor Efficacy

A study on a structurally similar compound (IMB-1406) revealed its potent antitumor activity against several cancer cell lines. The findings are summarized in Table 1:

Cell LineInhibition Rate (30 μM)IC50 (μM)
A549100.07%8.99
HepG299.98%6.92
DU14599.93%7.89
MCF7100.39%8.26

The study concluded that compounds with similar structures to N-Hexyl derivatives could be effective in targeting cancer cells with minimal toxicity to normal cells .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of N-Hexyl derivatives with various biological targets. These studies suggest that the benzotriazine core may interact with proteins involved in cancer progression and bacterial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hexyl-7-methyl-1-oxo-1λ⁵~,2,4-benzotriazin-3-amine, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with functionalization of the benzotriazine core. For example, nucleophilic substitution at the 3-position with hexylamine under reflux in aprotic solvents (e.g., DMF) can introduce the hexyl group. Subsequent methylation at the 7-position may require controlled use of methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) to avoid over-alkylation . Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) can enhance reaction efficiency and reduce side products .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. Which analytical techniques are most reliable for confirming the structure of N-Hexyl-7-methyl-1-oxo-1λ⁵~,2,4-benzotriazin-3-amine?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., hexyl chain integration at δ 0.8–1.5 ppm and methyl group at δ 2.3–2.5 ppm). 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in aromatic proton assignments .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry and bond angles, particularly for the 1λ⁵~ sulfonamide-like configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Standardized Assays : Replicate experiments using uniform protocols (e.g., cell lines, incubation times, and solvent controls). For example, discrepancies in IC₅₀ values may arise from differences in assay pH or serum protein binding .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that might contribute to observed effects. Compare results across species (e.g., murine vs. human hepatocytes) to assess metabolic stability .
  • Computational Modeling : Perform molecular docking studies to evaluate target binding affinities and predict off-target interactions. Tools like AutoDock Vina can correlate structural features (e.g., hexyl chain length) with activity trends .

Q. What strategies are effective for minimizing byproducts during large-scale synthesis?

  • Methodology :

  • Catalytic Optimization : Use palladium catalysts (e.g., Pd/C) for selective hydrogenation of nitro intermediates to reduce nitro-to-amine byproducts .
  • Purification Techniques : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water mixtures) for high-purity isolation. For persistent impurities, preparative HPLC with C18 columns can achieve >99% purity .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics and adjust parameters in real time .

Q. How can the photostability and thermal degradation profile of this compound be systematically evaluated?

  • Methodology :

  • Accelerated Stability Testing : Expose samples to UV light (e.g., 365 nm) and elevated temperatures (40–60°C) for 1–4 weeks. Analyze degradation products via HPLC-DAD and LC-MS to identify breakdown pathways (e.g., oxidation at the triazine ring) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions. Differential scanning calorimetry (DSC) can detect phase transitions or decomposition temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.